![molecular formula C24H42O2Sn B12518729 Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane CAS No. 820964-85-0](/img/structure/B12518729.png)
Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane is an organotin compound with the molecular formula C24H42O2Sn . Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as intermediates in various chemical reactions. This compound, in particular, features a tin atom bonded to three butyl groups and a phenyl ring substituted with ethenyl and methoxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane typically involves the reaction of tributylstannyl derivatives with appropriate phenyl precursors. One common method is the Stille coupling reaction, where a tributylstannyl compound reacts with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Catalyst: Palladium(0) complexes such as Pd(PPh3)4
Temperature: 50-100°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate more efficient catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin derivatives.
Substitution: The butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Tin oxides and modified phenyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Halogenated organotin compounds.
Scientific Research Applications
Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating reactions such as coupling and substitution. The phenyl ring and its substituents can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Ethynyltributylstannane: Features an ethynyl group instead of an ethenyl group.
Tributylphenylstannane: Lacks the ethenyl and methoxymethyl substituents.
Uniqueness
Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and potential applications compared to other organotin compounds. The presence of both ethenyl and methoxymethyl groups allows for versatile chemical transformations and interactions.
Properties
CAS No. |
820964-85-0 |
|---|---|
Molecular Formula |
C24H42O2Sn |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
tributyl-[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane |
InChI |
InChI=1S/C12H15O2.3C4H9.Sn/c1-4-12-10(8-13-2)6-5-7-11(12)9-14-3;3*1-3-4-2;/h4-6H,1,8-9H2,2-3H3;3*1,3-4H2,2H3; |
InChI Key |
VWTXPWKWFMGRCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=C(C=C1)COC)C=C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


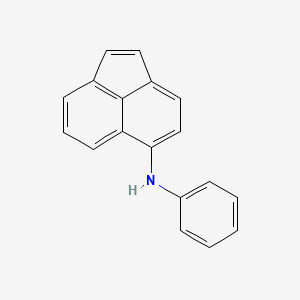
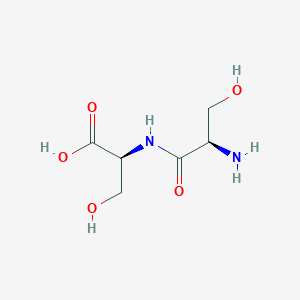
![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)
![{2-[Acetyl(phenyl)amino]phenyl}acetic acid](/img/structure/B12518657.png)
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12518669.png)
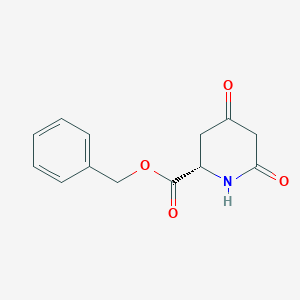
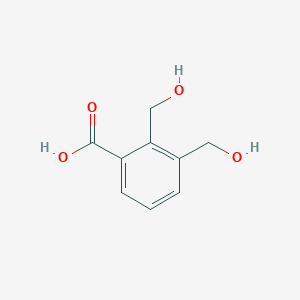
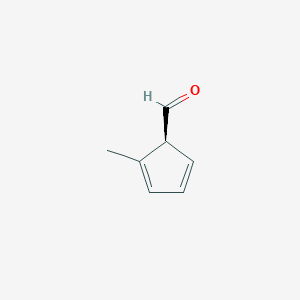
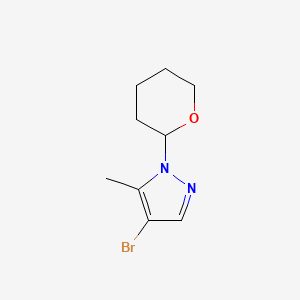
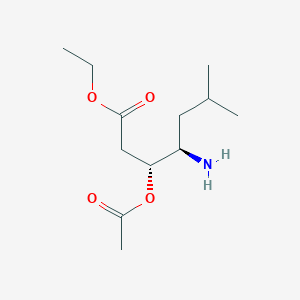
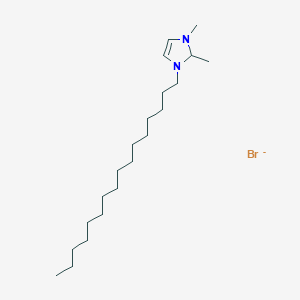
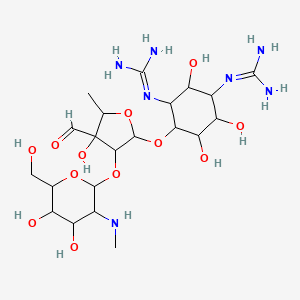
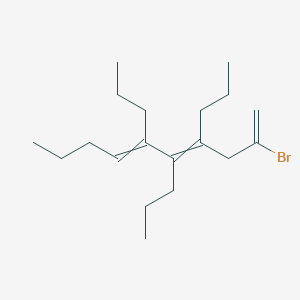
![[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate](/img/structure/B12518735.png)
